molecular formula C15H18BrN3O2 B7057630 N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide

N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide

Cat. No.: B7057630
M. Wt: 352.23 g/mol
InChI Key: IYUIIIAIVHTDIB-UHFFFAOYSA-N
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Description

N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom at the 8-position of the imidazo[1,2-a]pyridine ring and the ethyloxane-4-carboxamide moiety contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., NaH, K2CO3).

    Oxidation: Oxidizing agents (e.g., mCPBA, KMnO4), solvents (e.g., dichloromethane, acetone).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).

    Hydrolysis: Acids (e.g., HCl, H2SO4), bases (e.g., NaOH, KOH), water or aqueous solvents.

Major Products

    Substitution: Various substituted imidazo[1,2-a]pyridines.

    Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyridine ring.

    Reduction: Reduced derivatives, potentially altering the oxidation state of the nitrogen or oxygen atoms.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and infection.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives:

    N-(8-chloroimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.

    N-(8-methylimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide: The presence of a methyl group instead of bromine can significantly change its chemical properties and applications.

    N-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide: Fluorine substitution can enhance the compound’s stability and bioavailability.

Properties

IUPAC Name

N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2/c1-2-11-8-10(5-7-21-11)15(20)18-13-9-17-14-12(16)4-3-6-19(13)14/h3-4,6,9-11H,2,5,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUIIIAIVHTDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCO1)C(=O)NC2=CN=C3N2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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